1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE
Description
The compound 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-methylpiperazine is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group, a furan-2-yl moiety, and a 4-methylpiperazine ring. This structure combines multiple pharmacophoric elements:
- 1,3-Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for its role in enhancing metabolic stability and binding affinity in drug design.
- 4-Chlorobenzenesulfonyl group: A sulfonamide substituent that may improve solubility and modulate receptor interactions, commonly seen in enzyme inhibitors and receptor antagonists .
- 4-Methylpiperazine: A nitrogen-containing ring that contributes to basicity and bioavailability, frequently utilized in CNS-active compounds .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-21-8-10-22(11-9-21)18-17(20-16(26-18)15-3-2-12-25-15)27(23,24)14-6-4-13(19)5-7-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZZMQYJOKYVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a furan derivative and an appropriate sulfonyl chloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the oxazole intermediate reacts with 4-methylpiperazine under basic conditions.
Final Assembly: The final compound is obtained by coupling the chlorobenzenesulfonyl group to the oxazole-piperazine intermediate through a sulfonylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to yield sulfinyl or sulfhydryl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorobenzene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly targeting central nervous system receptors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the oxazole and piperazine rings contribute to binding specificity and affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Furan-2-yl substitution, shared with the quinazolinone derivative in , may improve π-π interactions compared to purely aliphatic analogs .
Furan-Containing Heterocycles
Furan rings are critical in bioactive compounds for their electronic properties:
Key Observations :
- The naphthofuran-pyrazole hybrids in exhibit antimicrobial activity, suggesting the target compound’s furan-oxazole system may also disrupt microbial membranes .
- Isoxazole derivatives (e.g., ) prioritize agrochemical applications, whereas the target compound’s piperazine group may redirect bioactivity toward mammalian targets .
Sulfonamide-Containing Compounds
Sulfonamides are pivotal in drug design for their enzyme-inhibiting properties:
Key Observations :
Biological Activity
The compound 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-methylpiperazine is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound features a unique arrangement of an oxazole ring, furan groups, and a chlorobenzenesulfonyl moiety. The molecular formula is CHClNOS, with a molecular weight of approximately 410.8 g/mol. The synthesis typically involves several steps, including the formation of the oxazole ring and the introduction of the sulfonyl and furan groups through various chemical reactions such as nucleophilic substitutions and cyclizations.
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. In particular, studies have shown strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting that derivatives of this compound could serve as effective antibacterial agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. For instance, it may inhibit acetylcholinesterase (AChE) and urease, both of which are crucial in several biological pathways. Compounds with similar functionalities have demonstrated strong inhibitory activities with IC values significantly lower than standard reference compounds .
| Compound | IC (µM) | Activity |
|---|---|---|
| Reference (Thiourea) | 21.25±0.15 | Urease Inhibition |
| Compound A | 0.63±0.001 | Urease Inhibition |
| Compound B | 2.14±0.003 | AChE Inhibition |
Anticancer Activity
The biological activity of this compound extends to anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by interfering with key signaling pathways like Wnt/β-catenin, leading to reduced tumor growth in vitro and in vivo . The ability to modulate such pathways indicates its potential as a lead compound for developing new cancer therapies.
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of various synthesized compounds, those with structural similarities to our compound showed moderate to strong activity against multiple bacterial strains. The most active derivatives were identified as potential candidates for further development into therapeutic agents targeting bacterial infections .
Case Study 2: Enzyme Inhibition Evaluation
A series of compounds were synthesized and screened for their ability to inhibit urease and AChE. The results highlighted several derivatives with significantly enhanced inhibitory properties compared to traditional drugs, indicating a promising avenue for treating conditions related to these enzymes .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Oxazole Formation : React 4-chlorobenzenesulfonyl chloride with furan-2-carbaldehyde in the presence of a dehydrating agent (e.g., POCl₃) to form the oxazole ring .
Piperazine Substitution : Introduce 4-methylpiperazine via nucleophilic substitution under reflux in acetonitrile with K₂CO₃ as a base .
Purification : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor progress. Precipitate the product using ice-cold water, followed by recrystallization from methanol .
Q. Optimization Strategies :
- Vary solvent polarity (DMF vs. acetonitrile) to improve yield.
- Adjust reaction time (4–6 hours for oxazole cyclization; 4–5 hours for piperazine coupling) .
- Use continuous flow reactors for scalable production while maintaining purity .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral markers should researchers prioritize?
Methodological Answer:
Q. Validation Protocol :
- Cross-check ¹³C NMR shifts for sulfonyl (C-S=O at ~125 ppm) and methylpiperazine (N-CH₃ at ~45 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally analogous compounds?
Methodological Answer: Case Study : If antibacterial activity varies between this compound and a morpholine-substituted analog :
Structural Comparison :
- This Compound : 4-Methylpiperazine enhances solubility and membrane penetration.
- Analog : Morpholine’s oxygen may reduce lipophilicity, altering target binding.
Assay Design :
- Test both compounds under identical conditions (e.g., MIC assays in E. coli ATCC 25922).
- Use molecular docking to compare binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) .
Data Interpretation :
- Correlate logP values (calculated via ChemDraw) with activity trends. Higher logP may favor Gram-negative targeting .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting reactivity or binding affinity?
Methodological Answer: DFT Workflow :
Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) to model the sulfonyl-oxazole-furan system .
Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., furan’s α-carbon for oxidation) .
Docking :
- Target: COX-2 (PDB ID 5KIR).
- Software: AutoDock Vina.
- Key Interactions: Sulfonyl group with Arg120; furan π-stacking with Tyr355 .
Q. Validation :
- Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What methodologies are recommended for analyzing the regioselectivity of reactions involving the furan or oxazole moieties?
Methodological Answer: Case Study : Oxidation of the furan ring :
Mechanistic Probes :
- Use ¹⁸O isotopic labeling to track oxygen insertion during furan → lactone conversion.
- Monitor by LC-MS for intermediates (e.g., dihydrofuran derivatives).
Kinetic Studies :
- Vary oxidants (mCPBA vs. H₂O₂) and solvents (CHCl₃ vs. THF) to assess rate differences.
Regioselectivity Drivers :
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer: SAR Design Table :
| Modification | Hypothesized Effect | Experimental Test |
|---|---|---|
| Replace 4-methylpiperazine with 4-ethylpiperazine | ↑ Lipophilicity → Enhanced CNS penetration | LogP measurement; BBB permeability assay |
| Substitute furan with thiophene | ↑ Metabolic stability | Microsomal stability assay (t₁/₂ in rat liver microsomes) |
| Add electron-withdrawing group to sulfonyl benzene | ↓ Off-target binding | Selectivity screening against kinase panels |
Q. Validation :
- Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
